1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene
Description
1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:
- Iodo group (position 4): A heavy halogen atom, which enhances molecular weight and influences electronic properties (e.g., polarizability, leaving-group capability in reactions).
- Trifluoromethoxy group (position 3): A strongly electron-withdrawing substituent, affecting the ring’s electronic density and stability.
For instance, synthesis likely involves alkylation or nucleophilic substitution reactions using intermediates like 3-chloropropyl halides, followed by purification via column chromatography (as seen in similar protocols) .
Properties
Molecular Formula |
C10H9ClF3IO |
|---|---|
Molecular Weight |
364.53 g/mol |
IUPAC Name |
4-(3-chloropropyl)-1-iodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-8(15)9(6-7)16-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
LBPGJVODBHGIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)OC(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The retrosynthetic breakdown of this compound prioritizes the sequential introduction of substituents to minimize steric clashes and unwanted side reactions. The trifluoromethoxy group, being electron-withdrawing, is introduced early to direct subsequent electrophilic substitutions. Iodination follows, leveraging the para-directing nature of the trifluoromethoxy group, while the 3-chloropropyl chain is appended last via alkylation or coupling reactions to avoid interference with aromatic substitution patterns.
Stepwise Functionalization Approach
A three-stage strategy is employed:
- Trifluoromethoxylation at Position 3 : Achieved via halogen exchange using anhydrous hydrogen fluoride (HF) under pressurized conditions.
- Iodination at Position 4 : Facilitated by nitration followed by reduction and Sandmeyer reaction.
- 3-Chloropropyl Introduction at Position 1 : Implemented through Friedel-Crafts alkylation or transition metal-catalyzed coupling.
Halogenation Techniques in Aromatic Systems
Chlorination and Fluorination Protocols
The trifluoromethoxy group is installed via a halogen exchange reaction starting from trichloromethoxybenzene. As detailed in patent WO2016125185A2, trichloromethoxybenzene reacts with anhydrous HF at 80°C for 4–6 hours under 30–35 kg/cm² pressure, yielding trifluoromethoxybenzene with 90–99.5% purity. This exothermic process requires corrosion-resistant reactors (e.g., stainless steel 316 autoclaves) and careful venting of byproduct hydrochloric acid.
Iodination via Nitration and Sandmeyer Reaction
Nitration of trifluoromethoxybenzene using concentrated sulfuric and nitric acids at 0–35°C produces para-nitro-trifluoromethoxybenzene as the major isomer (90% yield). Subsequent reduction of the nitro group to an amine (using Sn/HCl or catalytic hydrogenation) followed by Sandmeyer reaction with potassium iodide introduces iodine at position 4. This two-step sequence ensures regioselectivity while avoiding direct electrophilic iodination, which is less efficient due to the trifluoromethoxy group’s deactivating effects.
Trifluoromethoxylation Methods
Anhydrous Hydrogen Fluoride (AHF) Mediated Synthesis
The replacement of chlorine atoms with fluorine in trichloromethoxybenzene is catalyzed by AHF at elevated temperatures (80°C) and pressures. This method, scalable to industrial production, achieves near-quantitative conversion but necessitates stringent safety protocols due to HF’s toxicity and corrosivity.
Alternative Fluorinating Agents
While AHF remains the industry standard, emerging methods explore potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents. However, these alternatives currently offer lower yields (60–75%) compared to AHF’s 90–99.5% efficiency.
Iodination and Functional Group Interconversion
Nitration as a Directing Step
Nitration of 3-trifluoromethoxybenzene with a 1:3 ratio of HNO₃ to H₂SO₄ at 0–10°C directs the nitro group para to the trifluoromethoxy substituent. This regioselectivity is critical for subsequent iodination, as the nitro group’s meta-directing influence is overridden by the electron-withdrawing trifluoromethoxy group.
Sandmeyer Reaction Optimization
The conversion of the para-nitro group to iodine employs a Cu(I)-catalyzed reaction with KI in acidic media. Yields exceed 85% when conducted at 50–60°C with rigorous exclusion of oxygen, which can oxidize iodide to iodine.
Alkylation and Propyl Chain Introduction
Friedel-Crafts Alkylation Challenges
Direct Friedel-Crafts alkylation of the electron-deficient aromatic ring is hindered by the trifluoromethoxy group’s deactivating effects. Instead, a modified approach uses AlCl₃-catalyzed reaction of 4-iodo-3-trifluoromethoxybenzene with 3-chloropropyl chloride under high-pressure HCl (1.5 bar). This method achieves 40–45% conversion but requires post-reaction distillation to isolate the desired product.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between 4-iodo-3-trifluoromethoxybenzene and 3-chloropropylboronic acid offers superior regiocontrol. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water at 80°C, this method attains 70–75% yield, albeit with higher costs due to catalyst usage.
Optimization of Reaction Conditions
Temperature and Pressure Effects
Solvent and Catalyst Selection
- AHF Reactions : Solvent-free conditions minimize side products.
- Suzuki Coupling : Toluene/water biphasic system enhances boronic acid solubility.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated benzene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloropropyl and trifluoromethoxy groups can interact with various enzymes and receptors, influencing biological pathways. The iodine atom can also play a role in the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Key Observations:
Halogen Influence: The iodo group in the target compound increases molar mass and polarizability compared to bromo or chloro analogs (e.g., 1-Bromo-2-(trifluoromethoxy)benzene in ). Iodine’s larger atomic radius may also enhance leaving-group ability in substitution reactions.
Fluorinated Substituents :
- Trifluoromethoxy (-OCF₃) groups in all compounds enhance thermal stability and lipophilicity. The dual fluorinated groups in (OCF₃ and OCF₂H) may further elevate boiling points (predicted: 271.6°C) compared to the target compound.
Alkyl Chain Effects :
- The 3-chloropropyl chain in the target compound and adds hydrophobicity and enables further functionalization (e.g., coupling with heterocycles like piperazines or imidazoles, as in ).
Biological Activity
1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene is a compound with a complex molecular structure, characterized by the presence of halogen and trifluoromethoxy groups. Its unique chemical properties suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its therapeutic potentials and mechanisms of action based on diverse research findings.
- Molecular Formula : C10H9ClF3IO
- Molecular Weight : 364.53 g/mol
- CAS Number : 1805839-87-5
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its anticancer properties and effects on specific biological pathways.
Anticancer Activity
Recent studies have highlighted the potential of halogenated compounds in cancer therapy. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The presence of iodine and trifluoromethoxy groups is believed to enhance interaction with cellular targets, potentially leading to apoptosis in tumor cells.
Case Study : A study employing a similar structure showed that the introduction of trifluoromethoxy groups significantly increased the cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests that modifications in the molecular structure can lead to enhanced therapeutic efficacy .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as IKKβ, which plays a crucial role in NF-κB signaling pathways associated with inflammation and cancer .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cell Proliferation : Activation of certain receptors linked to cell proliferation has been noted, indicating a dual role in promoting or inhibiting growth depending on the cellular context.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-Chloropropyl)-4-bromo-3-(trifluoromethoxy)benzene | C10H9BrF3O | Bromine substitution increases lipophilicity |
| 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethoxy)benzene | C10H9F4O | Fluoro group enhances electron-withdrawing capacity |
| 1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzene | C10H9ClF3IO | Variation in position of trifluoromethoxy group affects biological interactions |
This table illustrates how variations in halogen substitutions can influence the biological activity and potential therapeutic applications of these compounds.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHClFIO | |
| Molecular Weight | 322.45 g/mol | |
| Storage Conditions | 2–8°C, dark, inert atmosphere | |
| NMR Shift | -58 ppm (quartet) |
Q. Table 2: Synthetic Yield Optimization
| Reaction Step | Catalyst/Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Iodination | ICl, AcOH | 65 | 92 |
| Chloropropyl Addition | NaH, DMF | 78 | 89 |
| Final Purification | Silica Chromatography | 85 | 99 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
